Thiazolo[4,5-d]pyrimidine-2,7-diamine Thiazolo[4,5-d]pyrimidine-2,7-diamine
Brand Name: Vulcanchem
CAS No.: 30162-02-8
VCID: VC3737193
InChI: InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)10-5(7)11-2/h1H,(H4,6,7,8,9,10)
SMILES: C1=NC(=C2C(=N1)N=C(S2)N)N
Molecular Formula: C5H5N5S
Molecular Weight: 167.19 g/mol

Thiazolo[4,5-d]pyrimidine-2,7-diamine

CAS No.: 30162-02-8

Cat. No.: VC3737193

Molecular Formula: C5H5N5S

Molecular Weight: 167.19 g/mol

* For research use only. Not for human or veterinary use.

Thiazolo[4,5-d]pyrimidine-2,7-diamine - 30162-02-8

CAS No. 30162-02-8
Molecular Formula C5H5N5S
Molecular Weight 167.19 g/mol
IUPAC Name [1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine
Standard InChI InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)10-5(7)11-2/h1H,(H4,6,7,8,9,10)
Standard InChI Key GUAFRDFLFKZWEG-UHFFFAOYSA-N
SMILES C1=NC(=C2C(=N1)N=C(S2)N)N
Canonical SMILES C1=NC(=C2C(=N1)N=C(S2)N)N

Structural Characteristics and Nomenclature

Core Architecture

The thiazolo[4,5-d]pyrimidine system consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a pyrimidine ring (a six-membered diazine) at positions 4 and 5. The fusion pattern creates a rigid bicyclic framework, with the thiazole’s sulfur atom at position 1 and nitrogen at position 3. The 2,7-diamine substitution introduces primary amine groups at positions 2 (on the thiazole ring) and 7 (on the pyrimidine ring), as illustrated below:

Structural Formula:
Thiazolo[4,5-d]pyrimidine-2,7-diamine
Molecular Formula: C5H6N6S\text{C}_5\text{H}_6\text{N}_6\text{S}
Molecular Weight: 198.22 g/mol .

Isomerism and Analogues

Variations in fusion positions (e.g., thiazolo[5,4-d]pyrimidine) or substituent patterns yield structurally distinct analogues. For example, N~2~-(4-nitrophenyl) thiazolo[5,4-d]pyrimidine-2,7-diamine (PubChem CID: 4601364) features a nitroaryl group at position 2 and a molecular weight of 288.29 g/mol . Such modifications profoundly influence physicochemical properties and biological activity .

Synthetic Methodologies

Cyclization of 4-Aminopyrimidin-5-yl Thiocyanates

A seminal approach involves the cyclization of 4-aminopyrimidin-5-yl thiocyanates under basic conditions. This method, reported in early studies, enables the construction of the thiazolo[4,5-d]pyrimidine core. For instance, treatment of thiazole-4,5-dicarboxamide with potassium hypobromite was attempted to synthesize thiazolo[4,5-d]pyrimidine-5,7-diol, but instability led to disulfide byproducts .

Deamination Strategies

Deamination of aminothiazolo[4,5-d]pyrimidines using nitrous acid has proven effective for introducing hydroxyl or thiol groups. This method preserves the bicyclic structure while enabling selective functionalization at position 7 .

Representative Synthesis Pathway

A patented route to substituted thiazolo[4,5-d]pyrimidines involves:

  • Condensation of 4-amino-5-thiocyanatopyrimidine with alkyl halides.

  • Cyclization under acidic or basic conditions to form the thiazole ring.

  • Subsequent deprotection or functionalization of amine groups .

Example:

4-Amino-5-thiocyanatopyrimidine+R-XBaseThiazolo[4,5-d]pyrimidine derivative\text{4-Amino-5-thiocyanatopyrimidine} + \text{R-X} \xrightarrow{\text{Base}} \text{Thiazolo[4,5-d]pyrimidine derivative}

Physicochemical Properties

Solubility and Stability

Thiazolo[4,5-d]pyrimidine-2,7-diamine exhibits limited aqueous solubility due to its aromatic heterocyclic structure. Stability studies indicate susceptibility to oxidative degradation, particularly in the absence of electron-donating substituents .

Spectroscopic Data

  • UV-Vis: λmax=270290 nm\lambda_{\text{max}} = 270-290\ \text{nm} (conjugated π\pi-system).

  • NMR:

    • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ6.87.2 (aromatic H)\delta 6.8-7.2\ \text{(aromatic H)}, δ5.1 (NH2)\delta 5.1\ \text{(NH}_2\text{)}.

    • 13C NMR^{13}\text{C NMR}: δ160165 (C=N)\delta 160-165\ \text{(C=N)}, δ110120 (aromatic C)\delta 110-120\ \text{(aromatic C)} .

Biological Activities and Mechanisms

Adenosine Receptor Antagonism

Derivatives such as 2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibit nanomolar to femtomolar affinity for the human A2A_{2A} adenosine receptor (AR). Compounds 13 and 14 demonstrated inverse agonism, suppressing cyclic AMP production and showing antinociceptive effects surpassing morphine in murine models .

Table 1: Pharmacological Profiles of Selected Derivatives

CompoundA2A_{2A} AR KHK_H (nM)cAMP Inhibition (%)Analgesic Efficacy (vs. Morphine)
130.00298120%
140.00595110%

Antimicrobial Activity

Thiazolo[4,5-d]pyrimidine-2(3H)-thiones display selective activity against Candida albicans (MIC: 8–16 µg/mL), with weaker effects on Escherichia coli and Pseudomonas aeruginosa. The 2,7-diamine scaffold’s planar structure likely facilitates DNA intercalation or enzyme inhibition .

Future Directions

Targeted Drug Design

Optimizing solubility via N-alkylation or prodrug strategies could enhance bioavailability. Molecular docking studies suggest interactions with ATP-binding pockets in kinases .

Expanding Therapeutic Indications

Ongoing research explores applications in oncology (e.g., tyrosine kinase inhibition) and immunology (e.g., PDE4 inhibition) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator